molecular formula C18H17NO2 B2857978 4-benzyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan] CAS No. 1799616-64-0

4-benzyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]

Cat. No.: B2857978
CAS No.: 1799616-64-0
M. Wt: 279.339
InChI Key: GZGMYIZENHWYIR-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-2H,2’H,4H-spiro[benzo[b][1,4]oxazine-3,3’-furan] is a complex organic compound characterized by its spirocyclic structure, which includes a benzyl group, an oxazine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-2H,2’H,4H-spiro[benzo[b][1,4]oxazine-3,3’-furan] typically involves multi-step organic reactions. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a solvent like 1,4-dioxane at elevated temperatures (around 100°C). This reaction leads to the formation of benzoxazepine derivatives, which can then be further modified to obtain the desired spirocyclic compound .

Industrial Production Methods

Industrial production of such complex organic compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-2H,2’H,4H-spiro[benzo[b][1,4]oxazine-3,3’-furan] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction could yield alcohols or amines.

Scientific Research Applications

4-benzyl-2H,2’H,4H-spiro[benzo[b][1,4]oxazine-3,3’-furan] has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-2H,2’H,4H-spiro[benzo[b][1,4]oxazine-3,3’-furan] involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b][1,4]oxazepine derivatives: These compounds share a similar core structure but differ in the substituents attached to the oxazine ring.

    Spirocyclic compounds: Other spirocyclic compounds, such as spiro[indoline-3,3’-pyrrolidine] derivatives, exhibit similar structural features and are studied for their biological activities.

Uniqueness

4-benzyl-2H,2’H,4H-spiro[benzo[b][1,4]oxazine-3,3’-furan] is unique due to its specific combination of a benzyl group, an oxazine ring, and a furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3S)-4-benzylspiro[2H-1,4-benzoxazine-3,3'-2H-furan]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-2-6-15(7-3-1)12-19-16-8-4-5-9-17(16)21-14-18(19)10-11-20-13-18/h1-11H,12-14H2/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGMYIZENHWYIR-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC3=CC=CC=C3N2CC4=CC=CC=C4)C=CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@]2(COC3=CC=CC=C3N2CC4=CC=CC=C4)C=CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.